molecular formula C8H3BrF4O B2641941 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2090805-34-6

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B2641941
CAS No.: 2090805-34-6
M. Wt: 271.009
InChI Key: LSAGTHOKBIROJV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₃BrF₄O and a calculated molar mass of 270.9 g/mol. Its structure features three electron-withdrawing substituents: a bromine atom at position 4, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6. These groups confer significant electronic effects, enhancing the reactivity of the aldehyde carbonyl group in nucleophilic addition reactions.

Properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGTHOKBIROJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 4-bromo-2-fluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzaldehydes, benzoic acids, and benzyl alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows it to be a building block for the creation of more complex organic molecules. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .

Medicinal Chemistry

This compound is being investigated for its potential biological activities. The presence of halogen substituents can influence its reactivity and interaction with biological targets, making it a candidate for drug development. Preliminary studies suggest that it may exhibit interactions with various biomolecules, which could lead to therapeutic applications .

Material Science

In material science, this compound is explored for its role in the development of specialty chemicals and materials with unique properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to various receptors .

Case Study 1: Synthesis of Novel Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to create novel pharmaceutical compounds. A study highlighted the successful synthesis of compounds that exhibited significant biological activity against specific cancer cell lines, emphasizing the compound's potential in anticancer drug development.

Case Study 2: Agrochemical Applications

Another study investigated the use of this compound in agrochemicals, where it was found to enhance the efficacy of certain pesticides. The incorporation of the trifluoromethyl group was shown to improve the bioavailability and effectiveness of these agrochemical agents, leading to better pest control outcomes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an electrophile in various biochemical pathways, interacting with nucleophilic sites on enzymes and other proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
This compound Br (4), F (2), CF₃ (6) C₈H₃BrF₄O 270.9 Three strong EWGs; high reactivity
4-Bromo-2-(trifluoromethyl)benzaldehyde Br (4), CF₃ (2) C₈H₄BrF₃O 252.9 Moderate steric hindrance at position 2
2-Bromo-4-fluorobenzaldehyde Br (2), F (4) C₇H₄BrFO 202.9 Fewer EWGs; lower carbonyl reactivity
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde Br (2), Cl (3), F (6), CH₃ (4) C₈H₅BrClFO 251.48 Mixed substituents; moderate lipophilicity
4-Bromo-2-(trifluoromethoxy)benzaldehyde Br (4), OCF₃ (2) C₈H₄BrF₃O₂ 268.9 Trifluoromethoxy group alters electronic effects
Key Observations:

Electron-Withdrawing Effects : The target compound’s trifluoromethyl group at position 6 and bromine at position 4 create a highly electron-deficient aromatic ring, significantly activating the aldehyde carbonyl for reactions like nucleophilic additions or condensations. In contrast, 2-bromo-4-fluorobenzaldehyde lacks a trifluoromethyl group, resulting in lower reactivity .

Steric Considerations : The trifluoromethyl group in the target compound occupies position 6, minimizing steric clash with the aldehyde at position 1. Comparatively, 4-bromo-2-(trifluoromethyl)benzaldehyde has a CF₃ group at position 2, which may hinder reactions at the aldehyde due to proximity .

Biological Activity

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound that has attracted significant attention in medicinal chemistry and material science due to its unique structural properties. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, toxicity profiles, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C8H5BrF4
  • Molecular Weight : 295.03 g/mol
  • CAS Number : 2737576

The compound's structure features multiple halogen substituents, which significantly influence its chemical behavior and biological interactions. The trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability and binding affinity to various biological receptors.

The mechanism of action for this compound involves its interaction with various molecular targets. The halogen atoms can modulate the compound's reactivity and binding affinity, affecting its biological activity. This compound has been investigated for its potential to disrupt microtubule assembly, which is critical in cell division processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated benzaldehydes, including this compound, may possess antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes.
  • Antitumor Activity : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation. For example, studies on structurally related compounds demonstrated significant inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .
  • Toxicity Profiles : Toxicological assessments are essential for evaluating the safety of this compound in biological systems. While specific data on this compound is limited, compounds with similar structures often exhibit varying degrees of cytotoxicity depending on their concentration and exposure duration.

Case Studies

Several studies have explored the biological activity of similar halogenated compounds:

  • Study on Microtubule Destabilization : Research demonstrated that certain analogs caused morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM, enhancing apoptosis through increased caspase-3 activity at higher concentrations .
  • Inhibition of Kinases : Flavonoids with similar structural features have been shown to inhibit kinases involved in cell cycle regulation, suggesting that this compound could have analogous effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialDisruption of cellular membranes
AntitumorInhibition of microtubule assembly
Apoptosis InductionEnhanced caspase-3 activity in cancer cells
Kinase InhibitionPotential inhibition of cell cycle regulators

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